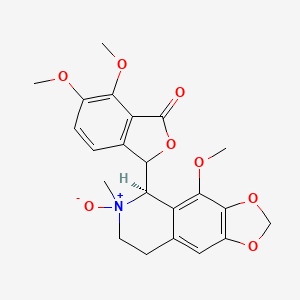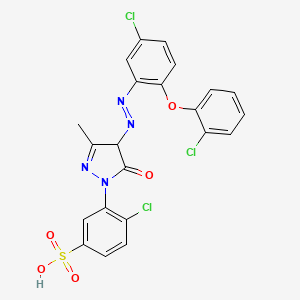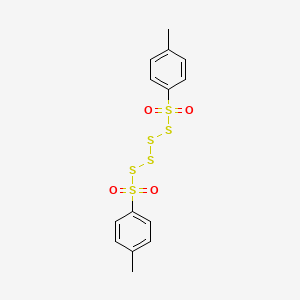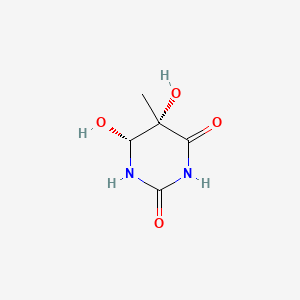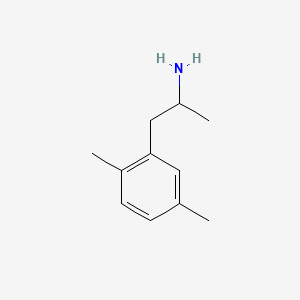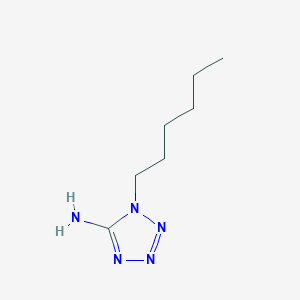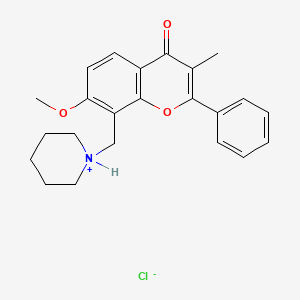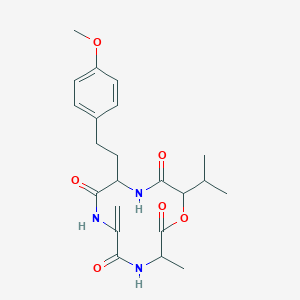
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core L-Alanine structure, followed by the addition of the hydroxy, methoxyphenyl, and aminobutyryl groups through a series of reactions such as esterification, amidation, and dehydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. This would include maintaining optimal temperatures, pressures, and pH levels to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, ®-
- L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)-lactone
Uniqueness
The uniqueness of L-Alanine, N-(2-hydroxy-3-methyl-1-oxobutyl)-gamma-(4-methoxyphenyl)-L-alpha-aminobutyryl-2,3-didehydroalanyl-, (S)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
87105-09-7 |
|---|---|
Molekularformel |
C22H29N3O6 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
9-[2-(4-methoxyphenyl)ethyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C22H29N3O6/c1-12(2)18-21(28)25-17(11-8-15-6-9-16(30-5)10-7-15)20(27)23-13(3)19(26)24-14(4)22(29)31-18/h6-7,9-10,12,14,17-18H,3,8,11H2,1-2,4-5H3,(H,23,27)(H,24,26)(H,25,28) |
InChI-Schlüssel |
YSONUVGWOCXRPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCC2=CC=C(C=C2)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


